

An In-depth Technical Guide to m-PEG12-acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *m-PEG12-acid*

Cat. No.: *B609235*

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This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acid with twelve PEG units (**m-PEG12-acid**), a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the chemical structure, physicochemical properties, and key applications of **m-PEG12-acid**, with a focus on its role in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

m-PEG12-acid is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a methyl ether (methoxy) group at one terminus and a carboxylic acid group at the other, connected by a chain of twelve repeating ethylene glycol units. This specific arrangement provides a combination of hydrophilicity, flexibility, and defined length, which are crucial for its applications.

The terminal methoxy group offers stability and prevents unwanted crosslinking reactions, while the carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on various molecules such as proteins, peptides, or small molecule drugs.

It is important to note that while the CAS number 2135793-73-4 is frequently used for this compound, the CAS number 125220-94-2 is also associated with what appears to be a structurally identical or highly similar molecule.[1][2][3] Researchers should be aware of this and may encounter both identifiers in literature and commercial listings.



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Figure 1: Chemical Structure of **m-PEG12-acid**.

Physicochemical and Biological Properties

The physicochemical properties of **m-PEG12-acid** are summarized in the table below. These properties make it a valuable tool in bioconjugation and drug delivery. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for poorly soluble drugs.[4][5]

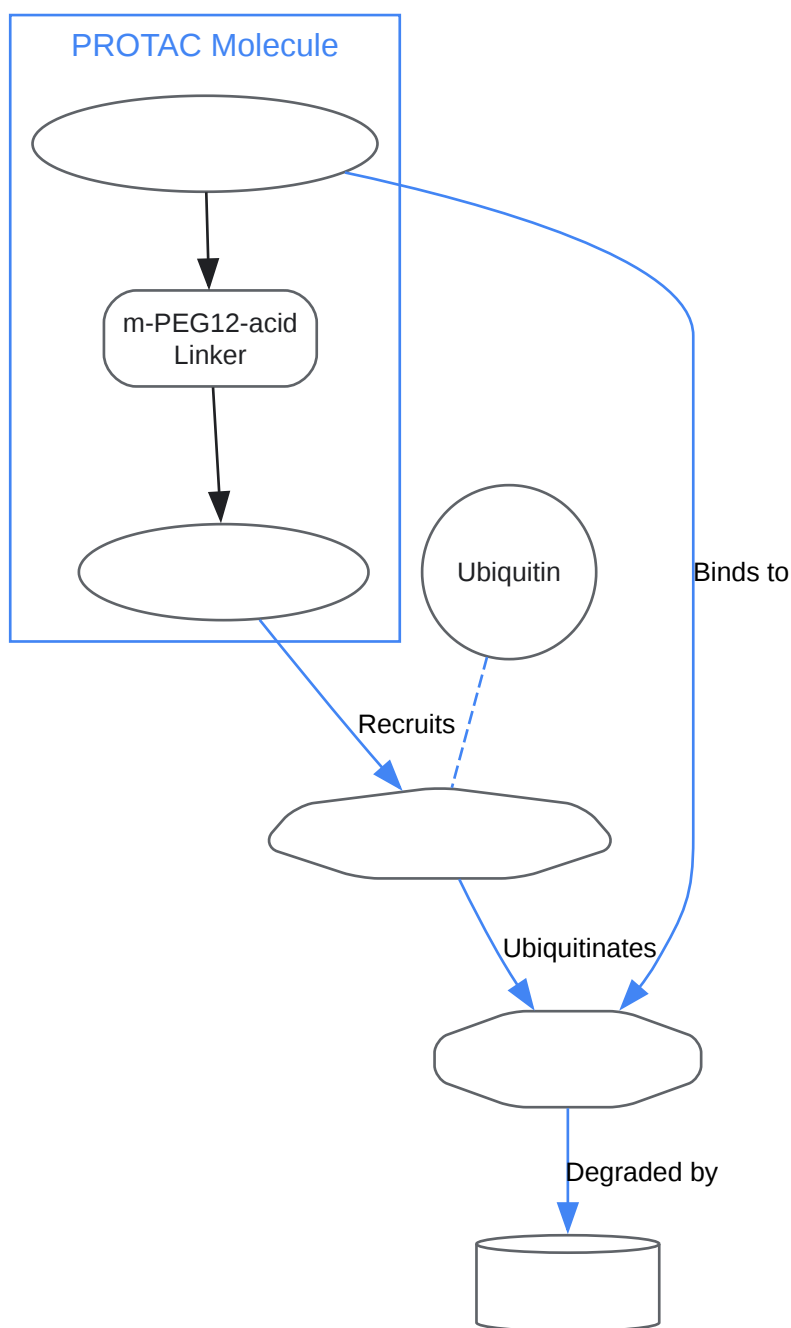
Property	Value	Reference(s)
Chemical Formula	C ₂₆ H ₅₂ O ₁₄	
Molecular Weight	588.68 g/mol	
CAS Number	2135793-73-4 (primary), 125220-94-2 (also cited)	
Appearance	White to off-white solid or solid-liquid mixture	
Purity	Typically ≥95% or ≥98%	
Solubility	Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)	
Solubility in DMSO	100 mg/mL (169.87 mM) with ultrasonic treatment and warming to 54°C	
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.	

Applications in Bioconjugation and PROTACs

The primary application of **m-PEG12-acid** is as a heterobifunctional linker in bioconjugation. The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, antibodies, or other biomolecules to form a stable amide bond. This process, often referred to as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the modified molecule.

A significant and rapidly growing application of **m-PEG12-acid** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, **m-PEG12-acid** serves as the linker

connecting the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.



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Figure 2: Role of **m-PEG12-acid** in PROTAC-mediated protein degradation.

Experimental Protocols

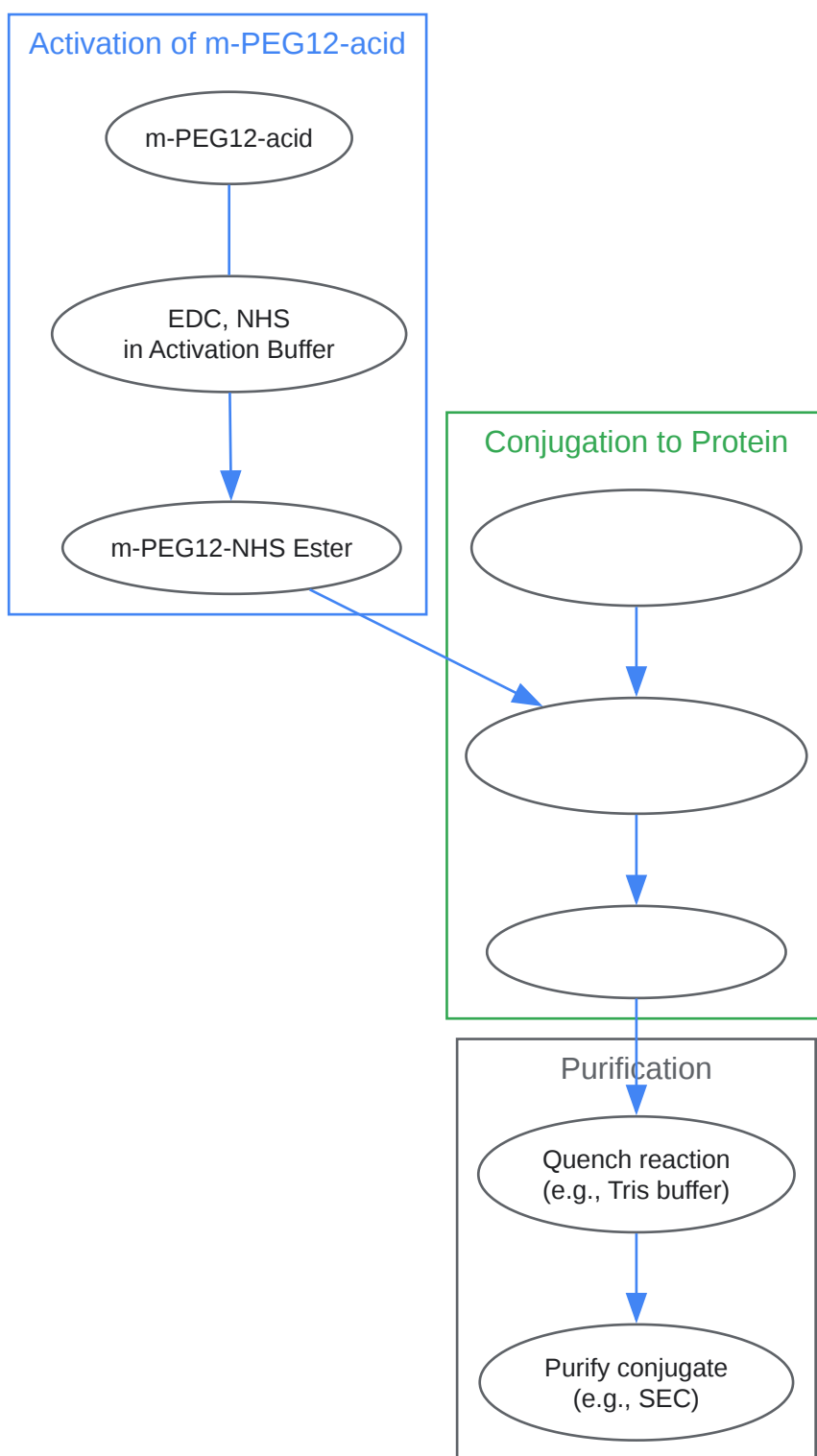
While specific protocols should be optimized for each application, the following provides a general methodology for the conjugation of **m-PEG12-acid** to a primary amine-containing molecule and subsequent characterization.

Amide Coupling of m-PEG12-acid to a Protein (General Protocol)

This protocol describes the activation of the carboxylic acid group of **m-PEG12-acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by reaction with a protein.

Materials:

- **m-PEG12-acid**
- Protein with available primary amine groups (e.g., Lysozyme)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)



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Figure 3: General workflow for protein conjugation with **m-PEG12-acid**.

Procedure:

- Preparation of Reagents:
 - Dissolve **m-PEG12-acid** in the Activation Buffer to a desired concentration (e.g., 10 mM).
 - Prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM each).
 - Dissolve the protein in the Reaction Buffer to a suitable concentration (e.g., 5 mg/mL).
- Activation of **m-PEG12-acid**:
 - To the **m-PEG12-acid** solution, add a molar excess of EDC (e.g., 5-fold) and NHS (e.g., 5-fold).
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Protein:
 - Add the activated m-PEG12-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
 - Purify the PEGylated protein from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Characterization of m-PEG12-acid and its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is a powerful tool for confirming the structure and purity of **m-PEG12-acid**. The characteristic peaks of the methoxy group

protons and the ethylene glycol repeating units can be observed. For PEG derivatives in deuterated dimethyl sulfoxide (DMSO-d₆), the hydroxyl proton of any unreacted PEG starting material can be observed, which is useful for determining the purity of the final acid product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a suitable detector (e.g., UV, evaporative light scattering detector (ELSD), or mass spectrometry (MS)) is commonly used to assess the purity of **m-PEG12-acid** and to analyze the resulting bioconjugates. For protein conjugates, size-exclusion chromatography (SEC-HPLC) can be employed to separate the PEGylated protein from the unconjugated protein and to assess the degree of PEGylation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **m-PEG12-acid** may vary between suppliers, general precautions for handling PEG compounds should be followed. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and ensure good ventilation. For detailed safety information, refer to the SDS provided by the supplier.

Conclusion

m-PEG12-acid is a well-defined and versatile linker that plays a crucial role in modern drug development and bioconjugation. Its defined length, hydrophilicity, and terminal reactive group make it an ideal component for enhancing the properties of biomolecules and for the construction of complex therapeutic modalities such as PROTACs. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize **m-PEG12-acid** in their scientific endeavors.

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References

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